3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
Overview
Description
3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is an intermediate in the synthesis of nonsteroidal, selective estrogen receptor modulator (SERM), Raloxifene . It has a molecular weight of 304.79 and a molecular formula of C16H13ClO2S .
Synthesis Analysis
The synthesis of benzo[b]thiophenes can be achieved through an aryne reaction with alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis
The molecular structure of this compound includes a benzothiophene core, which is a five-membered heteroaromatic ring containing a sulfur atom . The compound also contains methoxy groups and a chloro group attached to the benzothiophene core .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, thiophene and its derivatives are known to be involved in a wide range of reactions. They are used as intermediates in the synthesis of various biologically and pharmacologically active molecules .Physical and Chemical Properties Analysis
This compound has a molecular weight of 304.79 and a molecular formula of C16H13ClO2S . It appears as a white solid and is slightly soluble in acetonitrile and DMSO .Scientific Research Applications
Anti-Inflammatory Applications
Compounds like 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonamide show potential as anti-inflammatory agents, with applications in pharmaceuticals and food additives (Moloney, 2000).
Agricultural Applications
Certain derivatives, such as 4-methoxybenzo[b]thienyl-3-acetic acid, have been found to significantly enhance plant growth, indicating potential use in agriculture (Schuetz & Titus, 1967).
Antimicrobial Properties
Benzo[b]thiophene acylhydrazones exhibit potential as antimicrobial agents against multidrug-resistant Staphylococcus aureus (Barbier et al., 2022).
Organic Synthesis and Drug Discovery
The synthesis of oxadiazoles, thiadiazoles, and triazoles from benzo[b]thiophene derivatives highlights their potential in organic synthesis and drug discovery (Sharba et al., 2005).
Photochemical Applications
The photo-reorganization of certain benzo[b]thiophene derivatives in methanol under UV light can yield angular pentacyclic compounds, indicating potential for photochemical studies (Dalal et al., 2017).
Antidepressant Drugs
New dual antidepressant drugs exhibiting good 5-HT1A receptor and serotonin transporter activities, derived from benzo[b]thiophene, show potential in treating depression (Orus et al., 2002).
Synthetic Chemistry
The Pd-catalyzed Sonogashira type cross-coupling reaction of 2-substituted benzo[b]thiophenes highlights their utility in synthetic chemistry, potentially as cannabinoid receptor ligands (Chen et al., 2017).
Tuning Optical Properties in Polymers
Postfunctionalization of poly(3-hexylthiophene) (P3HT) with benzo[b]thiophene derivatives enables the tuning of optical properties and enhancing solid-state emission (Li et al., 2002).
Future Directions
The future directions for this compound could involve further exploration of its use as an intermediate in the synthesis of various pharmaceuticals, particularly selective estrogen receptor modulators (SERMs) like Raloxifene . Additionally, research could be conducted to explore other potential applications of this compound in medicinal chemistry and material science.
Properties
IUPAC Name |
3-chloro-6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2S/c1-18-11-5-3-10(4-6-11)16-15(17)13-8-7-12(19-2)9-14(13)20-16/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWOVHJKUHVFPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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